

2-Chloro-5-methylnicotinic acid CAS number

66909-30-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-methylnicotinic acid

Cat. No.: B1589962

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-5-methylnicotinic Acid** (CAS: 66909-30-6)

Introduction

2-Chloro-5-methylnicotinic acid, registered under CAS number 66909-30-6, is a halogenated pyridine carboxylic acid derivative. It stands as a pivotal heterocyclic building block in the realms of medicinal chemistry, agrochemical research, and fine chemical synthesis. The strategic placement of its functional groups—a reactive chlorine atom, a directing methyl group, and a versatile carboxylic acid on a stable pyridine core—makes it an exceptionally valuable intermediate for constructing complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, synthesis, reactivity, and handling. By elucidating the causality behind experimental choices and providing validated protocols, this document aims to empower scientists to effectively utilize **2-Chloro-5-methylnicotinic acid** in their research endeavors.

Section 1: Physicochemical Properties and Identification

The unique reactivity and utility of **2-Chloro-5-methylnicotinic acid** are direct consequences of its molecular structure. The electron-withdrawing nature of the pyridine nitrogen and the

chlorine atom at the 2-position activates the ring for certain transformations, while the carboxylic acid at the 3-position and the methyl group at the 5-position provide additional handles for synthetic diversification.

Table 1: Core Identifiers for **2-Chloro-5-methylnicotinic Acid**

Identifier	Value	Reference
CAS Number	66909-30-6	
Molecular Formula	C ₇ H ₆ CINO ₂	[1]
Molecular Weight	171.58 g/mol	[2]
IUPAC Name	2-chloro-5-methylpyridine-3-carboxylic acid	[2]
SMILES String	Cc1cnc(Cl)c(c1)C(O)=O	

| InChI Key | HGTOSTXLRLIKCJ-UHFFFAOYSA-N | |

Table 2: Physical and Chemical Properties

Property	Value	Reference
Physical Form	White or off-white solid	[3]
Melting Point	180-180.5 °C	[4]
Solubility	Soluble in common organic solvents (e.g., DMSO, Methanol); lower solubility in water.	[3]

| Storage | Store in a dry, cool, and well-ventilated place. | [\[5\]](#)[\[6\]](#) |

Section 2: Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical for any chemical synthesis. The following section details the expected analytical signatures for **2-Chloro-5-methylNicotinic acid**, providing a self-validating system for researchers to confirm the identity and quality of their material.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR is a primary tool for structural elucidation. The spectrum of **2-Chloro-5-methylNicotinic acid** is simple and highly informative. Published data indicates the following characteristic peaks when dissolved in DMSO-d₆.^[7]

Table 3: ^1H NMR Spectral Data (200 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.5 (variable)	broad singlet	1H	Carboxylic Acid (-COOH)	The acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is concentration-dependent.
8.0	doublet (d)	1H	Aromatic H-6	This proton is adjacent to the electron-withdrawing nitrogen atom, causing a significant downfield shift. It is split by the H-4 proton.
7.6	doublet (d)	1H	Aromatic H-4	This proton is coupled to the H-6 proton, resulting in a doublet.

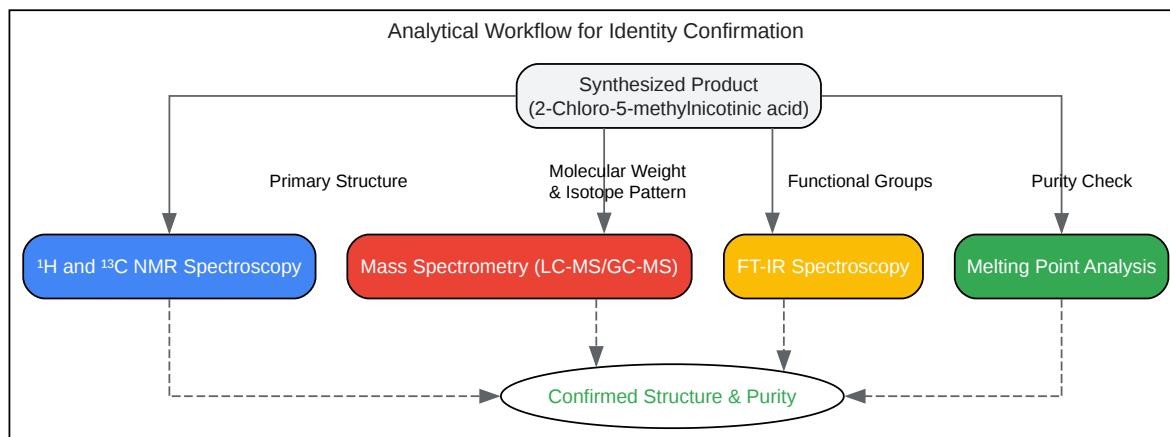
| 2.2 | singlet (s) | 3H | Methyl (-CH₃) | The methyl protons are not coupled to any adjacent protons, hence they appear as a sharp singlet. |

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

Based on the molecule's asymmetry, seven distinct signals are expected in the ^{13}C NMR spectrum. The predicted chemical shifts are based on standard values for substituted pyridine rings.

- Carboxylic Carbon (-COOH): ~165-170 ppm
- Aromatic Carbons (C-Cl, C-N, etc.): ~120-160 ppm
- Methyl Carbon (-CH₃): ~15-20 ppm

Mass Spectrometry (MS)


Mass spectrometry confirms the molecular weight and elemental composition.

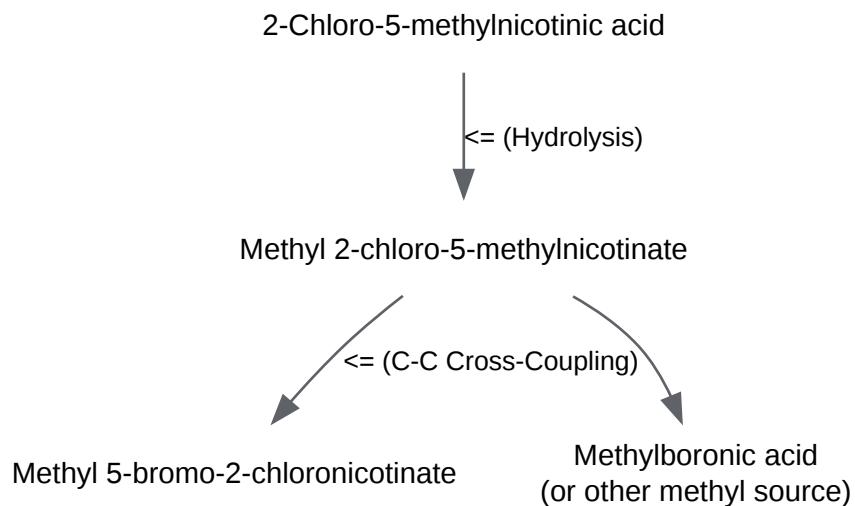
- Molecular Ion (M⁺): The expected m/z value for the molecular ion is approximately 171.
- Isotopic Pattern: A critical diagnostic feature is the presence of the chlorine isotope pattern. Two peaks will be observed for the molecular ion: one for the molecule containing ^{35}Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ^{37}Cl (M+2⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

- O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.
- C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.
- C=C and C=N Stretches: Multiple absorptions in the 1450-1600 cm⁻¹ region, typical for the pyridine ring.
- C-Cl Stretch: Found in the fingerprint region, typically around 600-800 cm⁻¹.

[Click to download full resolution via product page](#)


Analytical workflow for structural confirmation.

Section 3: Synthesis and Purification

A reliable and scalable synthesis is paramount for any research chemical. The most prevalent route to **2-Chloro-5-methylnicotinic acid** involves a two-step process starting from a commercially available brominated precursor. This approach is robust and leverages well-established organometallic and hydrolytic reactions.

Retrosynthetic Analysis

A logical disconnection of **2-Chloro-5-methylnicotinic acid** points to its corresponding methyl ester, which simplifies the molecule by removing the acidic proton. The ester can be disconnected via a C-C bond, suggesting a cross-coupling reaction between a bromo-pyridine scaffold and a methylating agent.

[Click to download full resolution via product page](#)

Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

This step employs a palladium-catalyzed Suzuki cross-coupling reaction. The choice of a palladium acetate catalyst with tricyclohexylphosphine as a ligand is common for forming C(sp²)-C(sp³) bonds. Potassium phosphate serves as the base to activate the boronic acid and facilitate the catalytic cycle.

Protocol:

- To a reaction vessel under a nitrogen atmosphere, add methyl 5-bromo-2-chloronicotinate (1.0 eq), methylboronic acid (1.25 eq), potassium phosphate (K₃PO₄, 3.3 eq), and tricyclohexylphosphine (0.09 eq).^[8]
- Add toluene as the solvent, followed by a small amount of water (approx. 5% of toluene volume).^[8]
- Add palladium(II) acetate (Pd(OAc)₂, 0.04 eq).^[8]
- Heat the mixture to 100 °C and stir overnight. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

- After completion, cool the mixture to room temperature and concentrate under reduced pressure.
- Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and evaporate the solvent to yield the crude product, methyl 2-chloro-5-methylnicotinate, typically as a yellow oil.^[8]

This is a standard ester hydrolysis using a strong base. The reaction is typically rapid and efficient. Careful control of temperature during base addition prevents potential side reactions, and precise acidification is required to precipitate the product without redissolving it.

Protocol:

- Dissolve the crude methyl 2-chloro-5-methylnicotinate (1.0 eq) from the previous step in methanol.^[4]
- Cool the solution in an ice bath.
- Slowly add an aqueous solution of sodium hydroxide (NaOH, ~1.3 eq) dropwise, ensuring the internal temperature does not exceed 30 °C.^[4]
- After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1.5-2 hours.
- Evaporate the methanol under reduced pressure.
- Dilute the remaining aqueous residue with water and acidify to approximately pH 2 using concentrated hydrochloric acid (HCl). A precipitate should form.^[4]
- Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry to yield **2-Chloro-5-methylnicotinic acid** as a pale yellow or white solid.^[4]


Purification and Quality Control

The crude product from the synthesis can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. The purity should be verified using the analytical

methods described in Section 2, paying close attention to the melting point and the absence of starting material or residual solvent signals in the ^1H NMR spectrum.

Section 4: Chemical Reactivity and Applications in Synthesis

The synthetic value of **2-Chloro-5-methylnicotinic acid** lies in the orthogonal reactivity of its functional groups, allowing for selective modifications at different sites.^[3]

[Click to download full resolution via product page](#)

Key reaction pathways for synthetic diversification.

- Reactions at the Carboxylic Acid: The -COOH group is readily converted into amides, esters, or acid chlorides. Amide coupling, a cornerstone of medicinal chemistry, is typically achieved using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBT (Hydroxybenzotriazole).
- Reactions at the 2-Chloro Position: The chlorine atom is a versatile handle for C-C and C-N bond formation. It is susceptible to Nucleophilic Aromatic Substitution (SNAr) by strong nucleophiles. Furthermore, it serves as an excellent electrophile in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or amino groups. This reactivity is central to its use in building libraries of diverse compounds for drug discovery and agrochemical screening.^[3]

Its role as an intermediate is critical in the synthesis of anti-inflammatory agents, antimicrobial compounds, herbicides, and fungicides.^[3] The pyridine scaffold is a common feature in many

biologically active molecules, and this particular intermediate provides a well-defined entry point for creating novel analogues.

Section 5: Safety, Handling, and Storage

As a laboratory chemical, **2-Chloro-5-methylNicotinic acid** must be handled with appropriate precautions. Adherence to safety protocols is essential to minimize risk to personnel.

Table 4: GHS Hazard and Precautionary Information

Category	Code	Description	Reference
Pictogram	GHS07	Exclamation Mark	
Signal Word	Warning		[9]
Hazard Statements	H302	Harmful if swallowed.	[9]
	H315	Causes skin irritation.	[9]
	H319	Causes serious eye irritation.	[9]
	H335	May cause respiratory irritation.	[9]
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[8][9]
	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[10]

|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9] |

Safe Handling Protocol

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][9]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
 - Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[9]
 - Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved particulate respirator.[9]
- Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[5][9]

First Aid Measures

- If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
- If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[6]

Storage and Disposal

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [5]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[5]

Conclusion

2-Chloro-5-methylnicotinic acid is more than just a chemical on a shelf; it is a versatile tool that enables significant innovation in chemical and biological sciences. Its well-defined structure, predictable reactivity, and robust synthetic pathway make it an ideal intermediate for researchers aiming to develop novel pharmaceuticals and agrochemicals. By understanding its fundamental properties, analytical signatures, and safe handling requirements as detailed in this guide, scientists can confidently and effectively incorporate this valuable building block into their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aablocks.com [aablocks.com]
- 2. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. leapchem.com [leapchem.com]
- 4. prepchem.com [prepchem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 2-Chloro-5-methylpyridine-3-carboxylic acid | 66909-30-6 [chemicalbook.com]
- 8. 2-CHLORO-5-METHYL-NICOTINIC ACID METHYL ESTER | 65169-43-9 [amp.chemicalbook.com]
- 9. aaronchem.com [aaronchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [2-Chloro-5-methylnicotinic acid CAS number 66909-30-6]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589962#2-chloro-5-methylnicotinic-acid-cas-number-66909-30-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com